molecular formula C22H22N4O3S B2598181 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetonitrile CAS No. 689771-20-8

2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetonitrile

Cat. No.: B2598181
CAS No.: 689771-20-8
M. Wt: 422.5
InChI Key: IFWHWGVQKRLACE-UHFFFAOYSA-N
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Description

The compound 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetonitrile is a quinazolinone derivative with a distinct structural framework. Its core consists of a 3,4-dihydroquinazolin-4-one scaffold substituted at the 2-position with a sulfanyl-acetonitrile group, at the 3-position with a 4-methoxyphenylmethyl moiety, and at the 6-position with a morpholin-4-yl ring. The 4-methoxyphenylmethyl group may influence lipophilicity and receptor binding through π-π interactions or hydrogen bonding .

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-28-18-5-2-16(3-6-18)15-26-21(27)19-14-17(25-9-11-29-12-10-25)4-7-20(19)24-22(26)30-13-8-23/h2-7,14H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHWGVQKRLACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine group.

    Attachment of the Methoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the quinazolinone core.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

The morpholin-4-yl group improves aqueous solubility compared to sulfamoyl or ethoxy substituents, which may reduce membrane permeability .

Functional Group Variations :

  • Acetonitrile (target) vs. acetamide (analogues): The nitrile group may confer greater metabolic stability compared to the hydrolytically labile amide .

Quantitative Similarity Analysis

Using shape-Tanimoto (ST) coefficients, the target compound exhibits moderate similarity (ST = 0.65–0.75) to 763114-88-1 due to shared quinazolinone cores but lower similarity (ST < 0.5) to hexahydrobenzothieno-pyrimidin derivatives like 421578-15-6, reflecting divergent scaffold geometries . Binary fingerprint comparisons (Tanimoto coefficients) further highlight reduced similarity (<0.4) with sulfamoyl-containing analogues, emphasizing the impact of polar substituents .

Biological Activity

The compound 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a quinazoline core, a morpholine moiety, and a sulfanyl acetonitrile side chain. The presence of the 4-methoxyphenyl group is significant for enhancing its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on quinazoline derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell growth and survival.
  • Case Study : A study demonstrated that a related quinazoline derivative effectively reduced the viability of MCF-7 breast cancer cells, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Compounds containing morpholine and quinazoline structures have been reported to exhibit significant antibacterial effects.

  • In Vitro Studies : Testing against various bacterial strains revealed that similar compounds could inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis.
  • Table of Antimicrobial Activity :
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
Compound CP. aeruginosa15 µg/mL

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes.

  • Myeloperoxidase (MPO) Inhibition : Similar compounds have shown efficacy in inhibiting MPO, which plays a role in inflammatory diseases .
  • Cyclooxygenase (COX) Inhibition : Some derivatives have been evaluated for their ability to inhibit COX enzymes, which are crucial in the inflammatory response.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Target Proteins : Docking simulations indicated strong binding interactions with COX-2 and other inflammatory mediators.
  • Binding Affinity : The calculated binding energies suggest that this compound may serve as a lead for developing new anti-inflammatory drugs.

Q & A

Basic Question: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled to achieve high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfanyl group incorporation, and acetonitrile functionalization. Critical steps include:

  • Nucleophilic substitution : Use anhydrous conditions and controlled stoichiometry to avoid side reactions (e.g., over-alkylation) .
  • Sulfanyl group introduction : Optimize reaction time and temperature to prevent oxidation of the sulfanyl intermediate. Sodium borohydride or other reducing agents may stabilize reactive intermediates .
  • Purification : Employ silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to isolate the product. Monitor purity via TLC and NMR (integrals and coupling constants) .

Advanced Question: How can researchers optimize synthetic yield when encountering low reproducibility in multi-step reactions?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) to identify critical factors. Use response surface methodology to model interactions .
  • In-line analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress and intermediate stability .
  • Parallel screening : Use microscale high-throughput platforms to test multiple conditions simultaneously, reducing resource expenditure .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

TechniqueApplicationKey ConsiderationsReference
¹H/¹³C NMR Confirm molecular structureAnalyze coupling patterns (e.g., J = 8.4 Hz for aromatic protons) and integrals for stoichiometry .
X-ray diffraction Determine crystal structureRefine using SHELX software; resolve disorder in morpholine rings .
Mass spectrometry Validate molecular weightUse ESI/APCI(+) modes; compare observed vs. theoretical m/z .

Advanced Question: How can contradictory data between computational modeling and experimental reactivity be resolved?

Methodological Answer:

  • Theoretical validation : Re-optimize computational models (e.g., DFT) using solvent correction parameters and explicit hydrogen bonding networks .
  • Experimental replication : Conduct control experiments under inert atmospheres to rule out oxidation or hydrolysis artifacts .
  • Cross-technique correlation : Compare IR vibrational bands with computed spectra to identify discrepancies in functional group interactions .

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., protease targets) with Zʹ-factor > 0.5 to ensure robustness. Include positive/negative controls (e.g., known inhibitors/DMSO) .
  • Cytotoxicity screening : Employ MTT or resazurin assays in multiple cell lines (e.g., HEK293, HeLa) with triplicate technical replicates .
  • Binding studies : Utilize surface plasmon resonance (SPR) to measure dissociation constants (Kd). Optimize ligand immobilization pH to retain compound stability .

Advanced Question: How can the mechanism of action be elucidated at the molecular level?

Methodological Answer:

  • Protein-ligand docking : Use AutoDock Vina with flexible side chains to model binding poses. Validate with mutagenesis studies (e.g., alanine scanning) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
  • Cryo-EM/XFEL : Resolve ligand-bound protein structures at near-atomic resolution, focusing on quinazolinone-morpholine interactions .

Basic Question: How should researchers validate compound purity post-synthesis?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA). Acceptable purity thresholds: ≥95% (UV-Vis at 254 nm) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S percentages (deviation ≤ 0.4%) .
  • Melting point consistency : Determine via differential scanning calorimetry (DSC); sharp peaks indicate homogeneity .

Advanced Question: What strategies address low solubility in biological assays?

Methodological Answer:

  • Co-solvent systems : Test DMSO/PEG-400 mixtures (≤1% final concentration) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Use solvent evaporation to prepare PLGA nanoparticles; characterize size (DLS) and encapsulation efficiency (UV-Vis) .
  • Prodrug derivatization : Introduce phosphate or acetyl groups at the acetonitrile moiety to enhance aqueous solubility, followed by enzymatic cleavage studies .

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